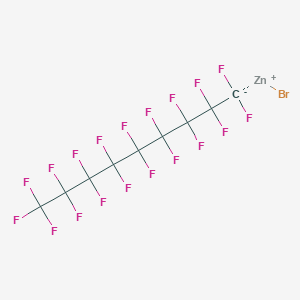
PerfluorononylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PerfluorononylZinc bromide is a chemical compound with the formula C9BrF19Zn. It is a perfluorinated organozinc reagent, which means it contains a zinc atom bonded to a perfluorinated carbon chain and a bromine atom. This compound is of interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms. These properties make it useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
PerfluorononylZinc bromide can be synthesized through several methods. One common method involves the reaction of perfluorononyl bromide with zinc metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include heating to facilitate the formation of the organozinc compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
PerfluorononylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides, alcohols, and amines. The reactions are typically carried out in polar aprotic solvents like THF or dimethyl sulfoxide (DMSO).
Cross-Coupling Reactions: Palladium or nickel catalysts are often used, along with bases such as potassium carbonate or sodium hydroxide. The reactions are usually performed under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed from the coupling of an aryl halide with this compound.
Scientific Research Applications
PerfluorononylZinc bromide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: Its unique properties make it useful in the synthesis of fluorinated biomolecules, which can be used in biological studies and drug development.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their stability and bioavailability. This compound can be used in the synthesis of such compounds.
Industry: It is used in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mechanism of Action
The mechanism by which PerfluorononylZinc bromide exerts its effects involves the transfer of the perfluorononyl group to other molecules. In cross-coupling reactions, the zinc atom facilitates the transfer of the perfluorononyl group to the palladium catalyst, which then forms a new carbon-carbon bond with the reactant. The presence of fluorine atoms enhances the stability and reactivity of the compound, making it an effective reagent in these reactions.
Comparison with Similar Compounds
Similar Compounds
Perfluorooctyl bromide: Similar in structure but with a shorter carbon chain.
Perfluorodecyl iodide: Contains an iodine atom instead of bromine and has a longer carbon chain.
Perfluorononyl iodide: Similar structure but with an iodine atom instead of bromine.
Uniqueness
PerfluorononylZinc bromide is unique due to its combination of a perfluorinated carbon chain with a zinc atom and a bromine atom. This combination imparts specific reactivity and stability that is not found in other similar compounds. The presence of the zinc atom allows for unique reactivity in cross-coupling reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C9BrF19Zn |
|---|---|
Molecular Weight |
614.3 g/mol |
IUPAC Name |
bromozinc(1+);1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-nonadecafluorononane |
InChI |
InChI=1S/C9F19.BrH.Zn/c10-1(11)2(12,13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)28;;/h;1H;/q-1;;+2/p-1 |
InChI Key |
SDHWSIGNWZZEPL-UHFFFAOYSA-M |
Canonical SMILES |
[C-](C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















